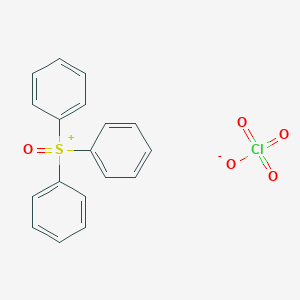![molecular formula C20H41NO2S2Sn B14285612 3-Oxo-3-[(tributylstannyl)oxy]propyl diethylcarbamodithioate CAS No. 133938-48-4](/img/structure/B14285612.png)
3-Oxo-3-[(tributylstannyl)oxy]propyl diethylcarbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo-3-[(tributylstannyl)oxy]propyl diethylcarbamodithioate is a chemical compound known for its unique structure and properties. It is used in various scientific research applications, particularly in the fields of chemistry and biology. The compound’s structure includes a stannyl group, which is a tin-containing moiety, making it an organotin compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-[(tributylstannyl)oxy]propyl diethylcarbamodithioate typically involves the reaction of diethylcarbamodithioic acid with a stannylating agent. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purity of the final product is often ensured through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3-[(tributylstannyl)oxy]propyl diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler organotin compounds.
Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-tin compounds, while substitution reactions can produce a variety of organotin derivatives.
Scientific Research Applications
3-Oxo-3-[(tributylstannyl)oxy]propyl diethylcarbamodithioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialized materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Oxo-3-[(tributylstannyl)oxy]propyl diethylcarbamodithioate involves its interaction with molecular targets through its stannyl group. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways, including those involved in cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Tributyltin chloride: Another organotin compound with similar stannyl groups.
Diethylcarbamodithioic acid: Shares the carbamodithioate moiety with the compound.
Uniqueness
3-Oxo-3-[(tributylstannyl)oxy]propyl diethylcarbamodithioate is unique due to its combination of a stannyl group and a carbamodithioate moiety. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other organotin compounds.
Properties
CAS No. |
133938-48-4 |
|---|---|
Molecular Formula |
C20H41NO2S2Sn |
Molecular Weight |
510.4 g/mol |
IUPAC Name |
tributylstannyl 3-(diethylcarbamothioylsulfanyl)propanoate |
InChI |
InChI=1S/C8H15NO2S2.3C4H9.Sn/c1-3-9(4-2)8(12)13-6-5-7(10)11;3*1-3-4-2;/h3-6H2,1-2H3,(H,10,11);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI Key |
ZGHISMQVQDQTCX-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)CCSC(=S)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


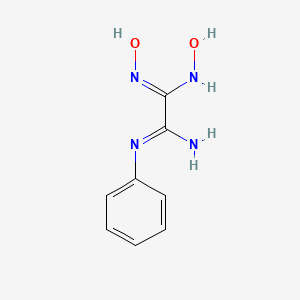
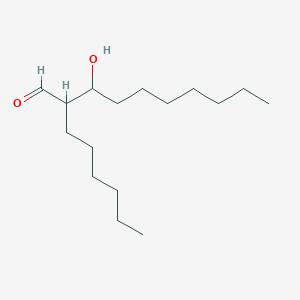
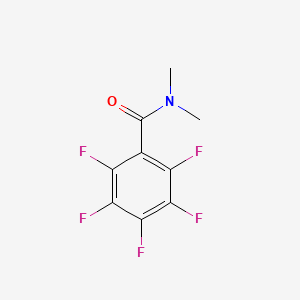

![5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenylnaphthalen-1-amine](/img/structure/B14285542.png)
![1-[(4-Ethenylbenzene-1-sulfonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14285546.png)


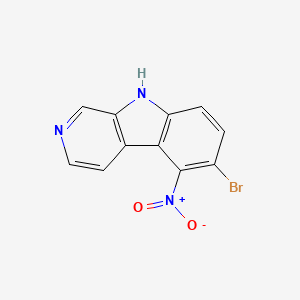

![4-{(E)-[4-(Hexyloxy)phenyl]diazenyl}benzaldehyde](/img/structure/B14285581.png)


